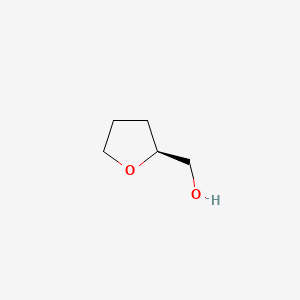

(S)-(Tetrahydrofuran-2-YL)methanol

Description

Properties

IUPAC Name |

[(2S)-oxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYVTEYKTMYBMK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57203-01-7 | |

| Record name | (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(Tetrahydrofuran-2-YL)methanol physical properties

An In-Depth Technical Guide to the Physical Properties of (S)-(Tetrahydrofuran-2-YL)methanol

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of the physical and chemical properties of this compound, a chiral building block of significant interest to researchers in organic synthesis and drug development. Beyond a simple recitation of data, this guide delves into the practical implications of these properties, offering field-proven insights and detailed experimental protocols for their verification. Our objective is to equip fellow scientists with the authoritative and actionable information necessary for the effective application of this versatile compound.

Introduction and Strategic Importance

This compound, also known as (S)-Tetrahydrofurfuryl alcohol, is a chiral organic compound featuring a tetrahydrofuran ring substituted at the 2-position with a hydroxymethyl group.[1] Its structure combines the features of a primary alcohol and a cyclic ether, rendering it a valuable and versatile molecule.[2] As a colorless, low-volatility liquid, it is widely utilized as a specialty solvent and, more critically, as a chiral precursor in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3][4]

The presence of a defined stereocenter makes this molecule a crucial starting material in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount for biological activity. Its derivation from renewable biomass sources, such as furfural, also positions it as a "green" or environmentally responsible chemical choice in many industrial applications.[3][4][5] Understanding its physical properties is not merely an academic exercise; it is fundamental to its proper handling, application in reaction chemistry, and integration into pharmaceutical manufacturing processes.

Core Physicochemical and Spectroscopic Properties

The utility of this compound in a laboratory or industrial setting is dictated by its distinct physical and spectroscopic characteristics. These properties influence its behavior as a solvent, its reactivity as a chemical intermediate, and the analytical methods required for its identification and quality control.

Summary of Physical Properties

The following table consolidates the key quantitative physical data for this compound and its racemate, Tetrahydrofurfuryl alcohol (THFA). It is crucial for researchers to distinguish between the chiral-specific compound and the more commonly referenced racemic mixture, as properties like optical rotation will differ.

| Property | Value | Notes & Significance |

| IUPAC Name | [(2S)-oxolan-2-yl]methanol[6] | The systematic name defining the specific stereoisomer. |

| Synonyms | (S)-Tetrahydrofurfuryl alcohol, (S)-THFA[6] | Commonly used names in literature and commerce. |

| CAS Number | 57203-01-7[6] | Specific to the (S)-enantiomer. The racemate is 97-99-4.[7] |

| Molecular Formula | C₅H₁₀O₂[1][6] | |

| Molecular Weight | 102.13 g/mol [1][6][7] | Essential for stoichiometric calculations in synthesis. |

| Appearance | Colorless, hygroscopic liquid[7] | Its tendency to absorb moisture necessitates storage in well-sealed containers. |

| Odor | Mild, characteristic odor[7][8] | |

| Boiling Point | ~178 °C at 760 mmHg[1][2][7] | Data for racemate. Its high boiling point makes it a useful high-temperature solvent. |

| Melting Point | < -80 °C[2][7] | Remains liquid under a wide range of laboratory conditions. |

| Density | ~1.054 g/cm³ at 20 °C[1][7] | Data for racemate. Denser than water. |

| Flash Point | 74 - 84 °C (closed cup)[1][9] | Classified as a combustible liquid, requiring precautions against ignition sources.[10] |

| Solubility | Miscible with water, alcohol, ether, acetone, chloroform, benzene[7] | Broad miscibility makes it a versatile solvent for a wide range of polar and non-polar reactants. |

| Vapor Density | 3.52 (Air = 1)[7] | Vapors are heavier than air and may accumulate in low-lying areas. |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environments. Key expected signals include a multiplet for the proton at the chiral center (C2), distinct multiplets for the protons on the tetrahydrofuran ring, and signals corresponding to the methylene protons of the hydroxymethyl group, which may show coupling to the adjacent chiral proton and the hydroxyl proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, providing confirmation of the carbon skeleton.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, indicative of the O-H stretching vibration of the alcohol group, which is often broadened due to hydrogen bonding.[12][13] A strong peak corresponding to the C-O stretching of the primary alcohol and the cyclic ether will also be prominent, typically in the 1200-1000 cm⁻¹ region.[7]

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic fragmentation pattern that can be used for structural elucidation.

Authoritative Experimental Protocols

To ensure scientific integrity, the physical properties listed above must be verifiable. The following section provides detailed, step-by-step protocols for determining several key properties. These methods are designed to be self-validating and are grounded in standard organic chemistry laboratory practices.

Protocol: Boiling Point Determination via Capillary Method

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[14][15] For a pure compound, this is a sharp, characteristic temperature that serves as a crucial indicator of purity. The capillary method is a microscale technique ideal for determining the boiling point with a small amount of sample.[16]

Methodology:

-

Preparation: Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner until the end closes.

-

Sample Setup: Place a few milliliters of this compound into a small fusion tube. Invert the sealed capillary tube (sealed end up) and place it inside the fusion tube containing the liquid.[14][17]

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or thread. Ensure the sample is level with the thermometer's bulb.

-

Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block heater) to ensure uniform heating.[14][15]

-

Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid, continuous stream of bubbles emerges from the capillary's open end.[14]

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[16] This is the point where the external pressure equals the vapor pressure of the liquid. Record this temperature.

Protocol: Density Determination via Gravimetric Method

Causality: Density is an intrinsic property defined as the mass of a substance per unit volume (ρ = m/V).[18] It is temperature-dependent and serves as a useful specification for material identification and quality control. This protocol uses basic laboratory equipment to determine density accurately.

Methodology:

-

Mass of Empty Container: Place a clean, dry graduated cylinder or pycnometer on a calibrated analytical balance and tare it, or record its mass (m₁).

-

Volume Measurement: Carefully dispense a precise volume of this compound into the graduated cylinder. For higher accuracy, use a volumetric pipette. Record the volume (V).[19]

-

Mass of Liquid and Container: Place the graduated cylinder containing the liquid onto the balance and record the total mass (m₂).[19]

-

Calculation:

-

Temperature: Record the ambient temperature at which the measurement was taken, as density is temperature-dependent.

Protocol: Systematic Solubility Assessment

Causality: The solubility of a compound in different solvents provides critical information about its polarity and the presence of acidic or basic functional groups.[21][22] This systematic approach allows for the classification of the compound, which can predict its behavior in reaction mixtures and extraction procedures.

Methodology:

-

Initial Test: In a small test tube, add approximately 0.2 mL of this compound to 3 mL of deionized water. Shake vigorously. Observe if the compound is soluble (forms a single, clear phase). Given its known miscibility, it should be soluble.[21]

-

pH Test: Test the aqueous solution from step 1 with litmus or pH paper. The presence of the neutral alcohol and ether groups should result in a neutral pH.[22]

-

Organic Solvent Test: In a separate test tube, test the solubility in a non-polar organic solvent like ether or hexanes following the procedure in step 1. Its polar nature suggests it may have limited solubility in very non-polar solvents but should be miscible with more polar organic solvents like ethanol or acetone.[21]

-

Acid/Base Tests (Confirmatory):

-

Test solubility in 5% aqueous HCl. No reaction is expected as there is no basic functional group to be protonated.

-

Test solubility in 5% aqueous NaOH. No reaction is expected as the primary alcohol is not acidic enough to be deprotonated by NaOH.

-

These negative results confirm the absence of strongly basic (e.g., amine) or acidic (e.g., carboxylic acid, phenol) functional groups.

-

Visualization of Experimental Workflow

To provide a clear logical pathway for the experimental determination of a compound's nature based on solubility, the following workflow diagram is provided.

Caption: Logical workflow for classifying an organic compound using systematic solubility tests.

Safety, Handling, and Storage

Trustworthiness: A core component of scientific integrity is ensuring the safety of all personnel. This compound, while having relatively low toxicity, requires proper handling.[4]

-

Hazards: The compound is a combustible liquid and can form explosive vapor/air mixtures above its flash point.[9][10] It is known to cause serious eye irritation.[10][23] Animal tests suggest it may have the potential to cause reproductive effects.[9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling.[8][9] Work in a well-ventilated area or under a chemical fume hood.[10]

-

Handling: Keep away from open flames, sparks, and hot surfaces.[7][10] All equipment used for transfer should be grounded to prevent static discharge.[7][9] Avoid breathing vapors.

-

Storage: Store in a cool, dry, and well-ventilated area.[9][10] Keep containers tightly closed to prevent moisture absorption (due to its hygroscopic nature) and vapor release.[9] Store separately from strong oxidizing agents.[9][10]

Conclusion

This compound is a compound whose value is deeply rooted in its physical properties. Its high boiling point, broad solvent miscibility, and, most importantly, its defined chirality make it an indispensable tool for the modern research chemist. The protocols and data presented in this guide are intended to provide a robust framework for its safe and effective use. By understanding and verifying these foundational properties, researchers can better predict its behavior, optimize reaction conditions, and unlock its full potential in the synthesis of novel and impactful molecules.

References

- 1. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]

- 2. hmdb.ca [hmdb.ca]

- 3. nbinno.com [nbinno.com]

- 4. Tetrahydrofurfuryl Alcohol - The Biazzi Process [biazzi.com]

- 5. ams.usda.gov [ams.usda.gov]

- 6. (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran | C5H10O2 | CID 637528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What are the safety precautions when using Tetrahydro Furfuryl Alcohol? - Blog [rhmschem.com]

- 9. ICSC 1159 - TETRAHYDROFURFURYL ALCOHOL [inchem.org]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. Vibrational spectroscopy of the mass-selected tetrahydrofurfuryl alcohol monomers and its dimers in gas phase using IR depletion and VUV single photon ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eplus.uni-salzburg.at [eplus.uni-salzburg.at]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. Video: Boiling Points - Concept [jove.com]

- 17. byjus.com [byjus.com]

- 18. truedyne.com [truedyne.com]

- 19. m.youtube.com [m.youtube.com]

- 20. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. www1.udel.edu [www1.udel.edu]

- 23. chempoint.com [chempoint.com]

(S)-2-Hydroxymethyltetrahydrofuran: A Technical Guide for Advanced Synthesis

Foreword: The Strategic Value of a Chiral Synthon

In the landscape of modern medicinal chemistry and asymmetric synthesis, the strategic selection of chiral building blocks is a critical determinant of synthetic efficiency and the ultimate biological efficacy of a target molecule. (S)-2-Hydroxymethyltetrahydrofuran, a seemingly simple chiral alcohol, represents a cornerstone synthon whose structural rigidity, defined stereochemistry, and versatile reactivity make it an invaluable asset in the synthesis of complex, high-value molecules. This guide moves beyond a mere recitation of properties to provide a deep, mechanistic understanding of its synthesis and application, tailored for the practicing researcher and drug development professional. We will explore the causality behind synthetic choices, validate protocols through integrated analytical checkpoints, and ground our discussion in authoritative, verifiable literature.

Chapter 1: Core Structural and Physicochemical Profile

(S)-2-Hydroxymethyltetrahydrofuran, with the IUPAC name [(2S)-oxolan-2-yl]methanol, is a chiral molecule featuring a saturated five-membered oxolane (tetrahydrofuran) ring substituted at the 2-position with a hydroxymethyl group.[1] The key to its utility is the stereogenic center at the C2 position, which confers a specific three-dimensional orientation to the molecule. This defined chirality is fundamental for its application in asymmetric synthesis, where precise stereochemical control is paramount for achieving desired biological activity.[2][3]

The molecule's structure combines a polar primary alcohol, capable of acting as a hydrogen bond donor and acceptor, with a relatively nonpolar cyclic ether backbone.[1] This amphiphilic character influences its solubility and reactivity, making it a versatile intermediate.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of (S)-2-Hydroxymethyltetrahydrofuran, providing essential data for reaction planning and process development.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₂ | PubChem[1] |

| Molecular Weight | 102.13 g/mol | PubChem[1] |

| IUPAC Name | [(2S)-oxolan-2-yl]methanol | PubChem[1] |

| CAS Number | 57203-01-7 | PubChem[1] |

| Appearance | Clear, colorless liquid | PubChem[4] |

| Density | ~1.054 g/mL at 20 °C | Cheméo[5], PubChem[4] |

| Boiling Point | ~178 °C at 760 mmHg | PubChem[4] |

| Melting Point | < -80 °C | PubChem[4] |

| Solubility | Miscible with water, alcohol, ether, acetone | PubChem[4] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Spectroscopic Signature for Structural Verification

Confirming the identity and purity of (S)-2-Hydroxymethyltetrahydrofuran is critical. The following are expected spectroscopic characteristics:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tetrahydrofuran ring protons and the hydroxymethyl group. The proton at the chiral center (C2) will typically appear as a multiplet, coupled to the adjacent ring protons and the methylene protons of the hydroxymethyl group. The diastereotopic protons of the ring will exhibit complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the chiral center (C2) and the hydroxymethyl carbon will appear in the downfield region typical for carbons bonded to oxygen.[6][7]

-

IR Spectroscopy: The infrared spectrum is dominated by a strong, broad absorption band in the region of 3300-3500 cm⁻¹, characteristic of the O-H stretching vibration of the primary alcohol. A strong C-O stretching band for the ether linkage will be observed around 1050-1150 cm⁻¹.[8][9]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will typically show a molecular ion peak (M⁺) at m/z 102, although it may be weak. Fragmentation patterns will include the loss of the hydroxymethyl group and ring cleavage products.[8][10]

Chapter 2: Stereoselective Synthesis Strategies

The production of enantiomerically pure (S)-2-Hydroxymethyltetrahydrofuran is the most critical aspect of its utility. Several authoritative strategies exist, each with distinct advantages depending on scale, cost, and available technology.

Strategy Overview: Chemical vs. Biological Routes

The choice of synthetic route is a trade-off between traditional chemical methods, which offer broad substrate scope, and biocatalytic methods, which provide exceptional stereoselectivity under mild conditions.

Caption: High-level overview of synthetic approaches to (S)-2-Hydroxymethyltetrahydrofuran.

Method A: Asymmetric Catalytic Hydrogenation

This method leverages chiral transition metal catalysts to reduce a suitable furan precursor, such as 2-furoic acid or furfural, with high enantioselectivity. The causality lies in the formation of a chiral catalyst-substrate complex that directs hydrogen delivery to one face of the molecule.

Protocol: Asymmetric Hydrogenation of a Furanone Derivative

-

Rationale: The reduction of a lactone (furanone) is a common pathway.[2] Catalysts based on Ruthenium (Ru) or Rhodium (Rh) with chiral phosphine ligands (e.g., DuPHOS, BINAP) are often employed due to their proven efficacy in creating a stereochemically defined environment for the hydrogenation.

-

Step 1: Catalyst Preparation: In an inert atmosphere glovebox, dissolve the chiral catalyst precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand (e.g., (S,S)-Me-DuPHOS) in a degassed solvent like methanol or 2-methyltetrahydrofuran (2-MeTHF).[11][12] Stir for 30 minutes to allow for complex formation.

-

Step 2: Reaction Setup: Charge a high-pressure autoclave with a solution of the substrate (e.g., (S)-2-tetrahydrofuranone) in the chosen solvent.

-

Step 3: Hydrogenation: Transfer the prepared catalyst solution to the autoclave via cannula. Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-500 psi). Heat the reaction to the optimal temperature (e.g., 50 °C) and stir vigorously.

-

Step 4: Monitoring and Work-up: Monitor the reaction progress by GC or TLC. Upon completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

-

Step 5: Purification: Filter the reaction mixture through a pad of silica gel or Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude alcohol can be purified by distillation or column chromatography to yield pure (S)-2-Hydroxymethyltetrahydrofuran.

-

Self-Validation: The enantiomeric excess (e.e.) of the product must be determined using chiral HPLC or chiral GC analysis.

Method B: Whole-Cell Biocatalytic Reduction

This green chemistry approach utilizes microorganisms that possess oxidoreductase enzymes capable of stereoselectively reducing furan precursors. This method is highly valued for its environmental credentials and exceptional selectivity.[13][14][15]

Protocol: Bioreduction using Saccharomyces cerevisiae (Baker's Yeast)

-

Rationale: Baker's yeast contains a variety of alcohol dehydrogenases that can reduce carbonyl groups to alcohols with high enantioselectivity, governed by Prelog's rule. The process uses glucose as an inexpensive co-substrate to regenerate the necessary NADPH cofactor in situ.[16]

-

Step 1: Culture Preparation: In a sterile flask, prepare a medium of sucrose or glucose in warm water. Add a culture of Saccharomyces cerevisiae and allow it to activate for 30-60 minutes at ~30 °C.

-

Step 2: Substrate Addition: Add the furan substrate (e.g., 5-hydroxymethylfurfural, HMF) to the yeast suspension.[17] The substrate is often added slowly or in portions to avoid toxicity to the cells.

-

Step 3: Fermentation/Reduction: Maintain the mixture at a constant temperature (25-35 °C) with gentle agitation for 24-72 hours.[13][14] The enzymes within the yeast will reduce the aldehyde group of HMF and subsequently the furan ring itself.

-

Step 4: Work-up and Extraction: After the reaction period (monitored by GC/MS), centrifuge the mixture to pellet the yeast cells. Decant the supernatant. The product is then extracted from the aqueous supernatant using an organic solvent such as ethyl acetate or 2-MeTHF.[18] The limited miscibility of 2-MeTHF with water makes it an excellent green solvent for this extraction.[12]

-

Step 5: Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

-

Self-Validation: Purity is confirmed by NMR and GC-MS. Enantiomeric excess is determined by chiral HPLC, which should be very high (>99% e.e.) for this method.

Chapter 3: Synthetic Utility in Drug Development

The (S)-2-Hydroxymethyltetrahydrofuran moiety is a privileged scaffold in medicinal chemistry. Its incorporation into a larger molecule can enhance physicochemical properties and provide a rigid anchor for binding to biological targets.[19]

Caption: Workflow from chiral building block to enhanced pharmaceutical properties.

Key Reactions of the Hydroxyl Group

The primary alcohol is the main site of reactivity. It can be readily converted into other functional groups, allowing for its seamless integration into complex synthetic pathways.

-

Conversion to Leaving Groups: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine) converts the alcohol into a good leaving group (tosylate or mesylate). This is a crucial first step for subsequent nucleophilic substitution reactions.

-

Halogenation: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) replaces the hydroxyl group with a chlorine or bromine atom, respectively, creating a reactive alkyl halide while preserving the stereocenter.[2]

-

Oxidation: Mild oxidation (e.g., using PCC or Dess-Martin periodinane) converts the alcohol to the corresponding aldehyde, (S)-tetrahydrofuran-2-carbaldehyde. Stronger oxidation yields the carboxylic acid.

-

Ether and Ester Formation: Standard Williamson ether synthesis or esterification protocols can be used to append other molecular fragments via the oxygen atom.

Case Study: A Component of Empagliflozin Analogs

The tetrahydrofuran ring is a key structural feature in many modern pharmaceuticals. For example, it is present in analogs of the SGLT2 inhibitor Empagliflozin, used to treat type-2 diabetes.[19] In these structures, the THF ring often acts as a stable, metabolically robust linker or a key part of the pharmacophore that interacts with the target protein. The synthesis of these analogs often involves coupling an activated form of a chiral tetrahydrofuran building block with the core of the drug molecule.[19]

Chapter 4: Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the chemical integrity of the material.

-

Hazards: (S)-2-Hydroxymethyltetrahydrofuran is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1] It can be harmful if swallowed.[1][20][21]

-

Handling: Work in a well-ventilated area or under a chemical fume hood.[22][23] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[21][24] Keep away from heat, sparks, and open flames.[20][24] Ground all equipment to prevent static discharge.[20][24]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[22] Like other ethers, tetrahydrofuran derivatives can form explosive peroxides upon exposure to air and light over time.[20][24] Containers should be dated upon opening and periodically tested for the presence of peroxides, especially before distillation.[20][22][24] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[24]

Conclusion

(S)-2-Hydroxymethyltetrahydrofuran is more than a simple solvent or intermediate; it is a strategic tool for introducing stereochemical complexity and desirable physicochemical properties into advanced molecules. A thorough understanding of its structural nuances, the logic behind its stereoselective synthesis, and its reactive potential empowers researchers to leverage this building block to its fullest extent. By choosing between robust chemical catalysis and elegant biocatalytic routes, scientists can efficiently access this synthon for applications ranging from blockbuster pharmaceuticals to novel fine chemicals. Adherence to rigorous analytical validation and safety protocols ensures both the quality of the science and the safety of the scientist.

References

- 1. (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran | C5H10O2 | CID 637528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(Tetrahydrofuran-2-yl)methanol [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Furanmethanol, tetrahydro- (CAS 97-99-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 5-IsoPropyl-2-hydroxymethyl-tetrahydrofuran | C8H16O2 | CID 15262858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Furanmethanol, tetrahydro- [webbook.nist.gov]

- 9. youtube.com [youtube.com]

- 10. Furan, tetrahydro-2-methyl- [webbook.nist.gov]

- 11. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]

- 12. d-nb.info [d-nb.info]

- 13. Frontiers | Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate [frontiersin.org]

- 14. Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biocatalytic Reduction of HMF to 2,5-Bis(hydroxymethyl)furan by HMF-Tolerant Whole Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Catalytic synthesis of 2,5-bis(hydroxymethyl)furan from 5-hydroxymethylfurfual by recombinant Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 24. fishersci.com [fishersci.com]

Foreword: Navigating Chemical Identity

An In-depth Technical Guide on the Safety and Handling of 3,4-Dimethyl-2,5-furandione (CAS 766-39-2)

This guide provides a comprehensive safety and handling overview for the chemical compound 3,4-Dimethyl-2,5-furandione . While the initial query referenced CAS 22917-75-3, extensive database cross-referencing reveals that the chemical name and its associated data are predominantly and authoritatively linked to CAS 766-39-2 . This document will proceed with the data validated under the latter CAS number to ensure the highest degree of accuracy and safety. This common occurrence in chemical logistics underscores the importance of verifying substance identity through multiple identifiers.

Section 1: Core Compound Identification and Physicochemical Profile

3,4-Dimethyl-2,5-furandione, also widely known as 2,3-dimethylmaleic anhydride, is a derivative of maleic anhydride.[1] Its anhydride functional group is the primary driver of its reactivity and, consequently, its toxicological profile. Understanding its fundamental properties is the bedrock of a sound risk assessment.

Table 1: Chemical Identity and Properties

| Identifier | Data | Source(s) |

|---|---|---|

| Primary CAS Number | 766-39-2 | [1][2][3] |

| Chemical Name | 3,4-Dimethyl-2,5-furandione | [1][2] |

| Synonyms | 2,3-Dimethylmaleic anhydride, Dimethylmaleic anhydride | [1][2][3] |

| Molecular Formula | C₆H₆O₃ | [1][4] |

| Molecular Weight | 126.11 g/mol | [1][2] |

| Appearance | White to beige crystalline powder | [3] |

| Melting Point | 93-96 °C | [3][4] |

| Boiling Point | 223 °C | [3][4] |

| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in water. |[4] |

Section 2: GHS Hazard Profile and Toxicological Assessment

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For 3,4-Dimethyl-2,5-furandione, the classification points to significant irritant and harmful properties. The anhydride moiety can readily react with nucleophiles such as water and amine groups present in biological tissues, leading to irritation and cellular damage.

Table 2: GHS Classification and Safety Information

| Hazard Class | GHS Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

This GHS classification is synthesized from available safety data sheets and similar anhydride compounds. Specific supplier SDS should always be consulted.

Toxicological Insights:

-

Mechanism of Action: The primary toxicological concern with anhydrides is their ability to acylate proteins and other macromolecules. Upon contact with moist tissues (skin, eyes, respiratory tract), the anhydride ring opens to form the corresponding dicarboxylic acid, causing a localized change in pH and an inflammatory response.

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of the powder, direct skin contact, and eye contact. Ingestion is less common in a laboratory setting but poses a significant risk.[5]

-

Acute Effects: Contact can cause immediate and severe irritation. Eye contact is particularly dangerous and can lead to permanent damage. Ingestion is harmful and may cause gastrointestinal distress.[3] Inhalation of dust can irritate the respiratory tract.[5]

-

Chronic Effects: Repeated or prolonged contact may lead to dermatitis. There is currently no data to suggest carcinogenicity or reproductive toxicity.[6]

Section 3: First-Aid and Emergency Response Protocols

A self-validating safety protocol demands a clear, pre-rehearsed emergency response plan. In case of any exposure, immediate action is critical to mitigate harm.

dot ```dot graph Emergency_Response { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];

}

Caption: Integrated safety protocol for handling 3,4-Dimethyl-2,5-furandione.

Experimental Protocol for Safe Handling:

-

Risk Assessment: Before any work begins, perform a task-specific risk assessment.

-

Engineering Controls: All weighing and manipulation of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust. [7]3. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166. [8] * Skin Protection: Wear nitrile gloves and a lab coat. Check the glove manufacturer's data for breakthrough time. Change gloves immediately if contamination occurs. [8] * Respiratory Protection: If working outside a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter is required. [8]4. Safe Storage:

-

Store in a tightly sealed container in a cool, dry, well-ventilated area. [9][7]Recommended storage temperatures vary by supplier, but a range of 0-6°C is noted. [3] * Keep away from incompatible materials, especially water, strong bases, and oxidizing agents, as these can trigger hazardous reactions. [9]5. Disposal: Dispose of waste material and contaminated containers in accordance with all federal, state, and local regulations. This material should be treated as hazardous waste.

-

Section 5: Application Spotlight and Further Research

Beyond its role as a chemical intermediate, 3,4-Dimethyl-2,5-furandione has been identified as a naturally occurring compound with significant biological activity. A study published in Scientific Reports isolated it from the root stock of Colocasia esculenta (Taro). [10]The research demonstrated that the molecule is a potent biofumigant, highly toxic to insect pests that affect stored grains, but without adverse effects on seed germination. [10]This highlights its potential as an eco-friendly alternative to conventional pesticides like methyl bromide, opening new avenues for research in agricultural science and sustainable pest management. [10]

Section 6: References

-

3,4-Dimethyl-2,5-furandione - ChemBK. (2022-10-16). --INVALID-LINK--

-

Chemical Properties of 2,5-Furandione, 3,4-dimethyl- (CAS 766-39-2) - Cheméo. --INVALID-LINK--

-

3,4-Dimethyl-furan-2,5-dione | CAS 766-39-2 | Chemical-Suppliers. --INVALID-LINK--

-

2,5-Furandione, 3,4-dimethyl- - NIST WebBook. --INVALID-LINK--

-

3,4-Dimethyl-2,5-dihydrofuran | C6H10O | CID 535197 - PubChem. --INVALID-LINK--

-

2, 3-Dimethylmaleic anhydride (3, 4-Dimethyl-2, 5-furandione): A plant derived insecticidal molecule from Colocasia esculenta var. esculenta (L.) Schott - PubMed. (2016-02-03). --INVALID-LINK--

-

SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-09). --INVALID-LINK--

-

SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-24). --INVALID-LINK--

-

SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-08). --INVALID-LINK--

-

SAFETY DATA SHEET - TCI Chemicals. (2025-09-22). --INVALID-LINK--

-

SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--

-

SAFETY DATA SHEET (SDS) Section 1. Identification - Ameta Solution. (2022-01-05). [https://www.ametasolution.com/sds/A-302C A-303C A-304C A-305C A-306C A-307C A-308C A-309C A-310C A-311C A-312C A-313C A-314C A-315C A-316C A-317C A-318C A-319C A-320C A-321C_SDS_EN.pdf](--INVALID-LINK-- A-303C A-304C A-305C A-306C A-307C A-308C A-309C A-310C A-311C A-312C A-313C A-314C A-315C A-316C A-317C A-318C A-319C A-320C A-321C_SDS_EN.pdf)

-

PRODUCT AND COMPANY IDENTIFICATION - Santa Cruz Biotechnology. --INVALID-LINK--

-

Material Safety Data Sheet - Lupin Systems. --INVALID-LINK--

References

- 1. 2,5-Furandione, 3,4-dimethyl- [webbook.nist.gov]

- 2. 2,5-Furandione, 3,4-dimethyl- (CAS 766-39-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 3,4-Dimethyl-furan-2,5-dione | CAS 766-39-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. chembk.com [chembk.com]

- 5. ametasolution.com [ametasolution.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. go.lupinsys.com [go.lupinsys.com]

- 10. 2, 3-Dimethylmaleic anhydride (3, 4-Dimethyl-2, 5-furandione): A plant derived insecticidal molecule from Colocasia esculenta var. esculenta (L.) Schott - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectral Analysis of (S)-(Tetrahydrofuran-2-YL)methanol

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of (S)-(Tetrahydrofuran-2-YL)methanol, a versatile chiral building block in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the structural elucidation and quality control of chiral molecules.

Introduction

This compound, also known as (S)-tetrahydrofurfuryl alcohol, is a valuable chiral intermediate due to its bifunctional nature, containing both a primary alcohol and a tetrahydrofuran (THF) ring.[1][2] Its stereochemistry is pivotal in the synthesis of numerous biologically active molecules and advanced materials. Consequently, unambiguous characterization of its structure and purity is paramount. This guide will delve into the principles and practical application of NMR and IR spectroscopy for the comprehensive analysis of this compound. While standard NMR and IR spectroscopy do not differentiate between enantiomers without the use of chiral solvating agents or derivatizing agents, the data presented here for the racemic tetrahydrofurfuryl alcohol is representative of the individual enantiomers in terms of chemical shifts, coupling patterns, and absorption frequencies.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Principle of the Experiment: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is influenced by its local electronic environment, while spin-spin coupling provides information about neighboring protons.

Experimental Protocol:

A detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to compensate for any magnetic field drift.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Set the appropriate spectral width to encompass all expected proton signals.

-

Apply a radiofrequency pulse to excite the protons.

-

Record the resulting free induction decay (FID) signal.

-

Repeat the pulse-acquisition sequence for a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Data Interpretation:

The ¹H NMR spectrum of this compound exhibits a set of characteristic signals corresponding to the different protons in the molecule.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-5' (diastereotopic) | ~3.85 | m | 2H | |

| H-2 | ~3.95 | m | 1H | |

| H-1' (diastereotopic) | ~3.55 | m | 2H | |

| H-3, H-4 (ring) | ~1.8-2.0 | m | 4H | |

| OH | Variable | s (broad) | 1H |

Table 1: Summary of ¹H NMR Spectral Data for Tetrahydrofurfuryl Alcohol.[3][6]

Causality Behind Spectral Features:

-

Diastereotopic Protons: The two protons on the exocyclic methylene group (H-1') and the two protons at the 5-position of the THF ring (H-5') are diastereotopic due to the adjacent chiral center at C-2. This means they are in chemically non-equivalent environments and therefore have different chemical shifts and couple with each other, often resulting in complex multiplets.

-

Ring Protons: The protons on the C-3 and C-4 of the THF ring are also diastereotopic and couple with each other and with the proton at C-2 and the protons at C-5, leading to a complex, overlapping multiplet in the upfield region of the spectrum.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and may not show coupling to adjacent protons.

Caption: Correlation of ¹³C NMR signals with the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principle of the Experiment: Different types of chemical bonds and functional groups vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its vibrational modes.

Experimental Protocol:

-

Sample Preparation:

-

Neat Liquid: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR crystal. This is a common and convenient method for liquid samples.

-

-

Data Acquisition:

-

A background spectrum of the empty spectrometer (or clean ATR crystal) is recorded.

-

The sample is placed in the IR beam path, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

-

Data Interpretation:

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the hydroxyl and ether functional groups, as well as the aliphatic C-H bonds.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretch | Alcohol |

| 2970-2850 | C-H stretch | Alkane |

| 1100-1000 | C-O stretch | Ether and Alcohol |

Table 3: Summary of Key IR Absorption Bands for Tetrahydrofurfuryl Alcohol. [5][7][8] Causality Behind Spectral Features:

-

Broad O-H Stretch: The broadness of the O-H stretching band is a hallmark of hydrogen bonding between the alcohol molecules.

-

C-H Stretching: The sharp peaks in the 2970-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in the sp³ hybridized carbons of the THF ring and the hydroxymethyl group.

-

C-O Stretching: The strong absorption band in the fingerprint region (1100-1000 cm⁻¹) is due to the C-O stretching vibrations of both the ether linkage in the THF ring and the primary alcohol.

Caption: Workflow for the interpretation of an IR spectrum.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and comprehensive framework for the structural characterization of this compound. Each technique offers complementary information, allowing for the unambiguous identification of the compound and confirmation of its key functional groups. This guide has detailed the theoretical underpinnings, practical experimental protocols, and in-depth interpretation of the spectral data, providing researchers with the necessary tools for the confident analysis of this important chiral building block.

References

-

PubMed. Vibrational spectroscopy of the mass-selected tetrahydrofurfuryl alcohol monomers and its dimers in gas phase using IR depletion and VUV single photon ionization. [Link]

-

Silva, W. G. D. P., & van Wijngaarden, J. Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. [Link]

-

NIST WebBook. 2-Furanmethanol, tetrahydro-. [Link]

-

PubChem. Tetrahydrofurfuryl alcohol. [Link]

-

ResearchGate. ¹H NMR spectra of tetrahydrofurfuryl alcohol (a) and AMTHF (b). ¹³C NMR.... [Link]

-

American Chemical Society. Electronic States of Tetrahydrofurfuryl Alcohol (THFA) As Studied by VUV Spectroscopy and Ab Initio Calculations. [Link]

-

American Chemical Society. Cratenin, a Rare Oxylipin Marking Kleptopredation in Aeolid Nudibranchs. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]

-

SpectraBase. (5-methyltetrahydrofuran-2-yl)methanol - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. Tetrahydrofurfuryl alcohol - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Wikipedia. Tetrahydrofurfuryl alcohol. [Link]

Sources

- 1. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]

- 3. Tetrahydrofurfuryl alcohol(97-99-4) 1H NMR spectrum [chemicalbook.com]

- 4. Tetrahydrofurfuryl alcohol(97-99-4) 13C NMR spectrum [chemicalbook.com]

- 5. Tetrahydrofurfuryl alcohol(97-99-4) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Vibrational spectroscopy of the mass-selected tetrahydrofurfuryl alcohol monomers and its dimers in gas phase using IR depletion and VUV single photon ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Furanmethanol, tetrahydro- [webbook.nist.gov]

An In-depth Technical Guide to (S)-(Tetrahydrofuran-2-YL)methanol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-(Tetrahydrofuran-2-YL)methanol, a critical chiral building block for researchers, scientists, and professionals in drug development. It delves into its commercial availability, quality control methodologies, synthesis, applications, and safe handling practices, offering field-proven insights and practical guidance.

Introduction to this compound: A Versatile Chiral Synthon

This compound, also known as (S)-(+)-Tetrahydrofurfuryl alcohol, is a chiral cyclic ether alcohol with the chemical formula C₅H₁₀O₂.[1][2][3] It is a clear, colorless to pale yellow liquid characterized by a mild odor.[4] Its structure features a five-membered tetrahydrofuran (THF) ring with a hydroxymethyl group at the chiral center in the (S)-configuration.[1] This specific stereochemistry is pivotal, making it a valuable synthon in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount for the biological activity of the final molecule.[1][4]

The compound is miscible with water and a majority of common organic solvents, a property that enhances its versatility in a wide range of reaction conditions.[1][4] Its primary utility lies in its role as a chiral building block for the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[2] The tetrahydrofuran motif is a common structural element in numerous biologically active compounds, and the (S)-chirality of this building block is often crucial for the efficacy and specificity of drugs, including antiviral and anticancer agents.[2]

Key Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 57203-01-7 | [1][3][5] |

| Molecular Formula | C₅H₁₀O₂ | [1][2][3] |

| Molecular Weight | 102.13 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Boiling Point | Approximately 177-180°C | [4][6] |

| Density | Approximately 1.038-1.05 g/cm³ | [2][6] |

| Solubility | Miscible with water and most organic solvents | [1][4] |

Commercial Suppliers and Strategic Procurement

A variety of chemical suppliers offer this compound, catering to different scales of research and manufacturing. The choice of supplier is a critical decision that can impact the quality and consistency of research outcomes and drug development timelines.

Table of Commercial Suppliers:

| Supplier | Available Purity | Noteworthy Information |

| Sigma-Aldrich | ≥99% | Offers various grades and quantities suitable for research and development. |

| Apollo Scientific | Typically ≥94-96% | Provides detailed safety and handling information. |

| MySkinRecipes | 96% | Specifies analytical methods for conformity (IR, NMR).[2] |

| Vulcanchem | Not specified | Highlights its role in asymmetric synthesis and as a substrate in enzyme-catalyzed reactions.[1] |

| Biosynce | Not specified | Can provide Certificate of Analysis (COA), Method of Analysis (MOA), and Route of Synthesis (ROS).[3] |

| Simson Pharma Limited | Not specified | Every compound is accompanied by a Certificate of Analysis. |

| International Furan Chemicals BV | min. 99.0% | Provides detailed specifications including potential impurities like Furfuryl Alcohol.[7] |

Procurement Considerations:

For researchers and drug development professionals, the selection of a supplier should extend beyond price and availability. Key considerations include:

-

Purity and Enantiomeric Excess (e.e.): The required purity and e.e. will depend on the sensitivity of the subsequent synthetic steps. For pharmaceutical applications, high purity (typically >99%) and high e.e. are essential.

-

Certificate of Analysis (CoA): Always request a lot-specific CoA to verify purity, identity, and other key parameters.

-

Documentation: For drug development, suppliers who can provide comprehensive documentation, including Safety Data Sheets (SDS), statements on residual solvents, and information on the manufacturing process, are preferred.

-

Scalability: For projects that may move from research to production, selecting a supplier with a proven track record of providing consistent quality at larger scales is crucial.

Rigorous Quality Control and Analytical Methodologies

Ensuring the quality of this compound is a critical step before its use in any synthesis, particularly in a regulated environment like pharmaceutical development. A robust quality control workflow involves a combination of analytical techniques to confirm identity, purity, and stereochemical integrity.

Typical Specifications for Pharmaceutical Grade this compound:

| Parameter | Specification | Analytical Method |

| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, IR |

| Purity (by GC) | ≥99.0% | Gas Chromatography (GC) |

| Enantiomeric Excess (e.e.) | ≥99% | Chiral GC or HPLC |

| Water Content | ≤0.5% | Karl Fischer Titration |

| Acidity | Conforms to specified limits | Titration |

Analytical Techniques in Detail:

-

Gas Chromatography (GC): A primary technique for assessing the purity of volatile compounds like this compound. A flame ionization detector (FID) is typically used for quantification.

-

Chiral Chromatography (GC or HPLC): Essential for determining the enantiomeric excess. The stationary phase of the column is designed to separate the (S) and (R) enantiomers, allowing for their individual quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure and identifying any organic impurities.

-

Infrared (IR) Spectroscopy: Provides confirmation of the functional groups present in the molecule, such as the hydroxyl (-OH) and ether (C-O-C) groups.

-

Karl Fischer Titration: The gold standard for accurately determining the water content.

Workflow for Quality Control of Incoming Material:

Caption: Quality control workflow for incoming this compound.

Synthesis, Manufacturing, and Impurity Profile

Understanding the synthetic routes to this compound is crucial for anticipating potential impurities. Enantioselective synthesis is key to producing this compound with the desired stereochemistry.[4]

Common Synthetic Approaches:

-

Asymmetric Hydrogenation of Furfural Derivatives: This is a common industrial method. Furfural, derived from biomass, can be hydrogenated to tetrahydrofurfuryl alcohol. The use of chiral catalysts can direct this reaction to selectively produce the (S)-enantiomer.

-

Enantioselective Cyclization Reactions: Stereospecific cyclization methods, such as the oxonium-Prins cyclization, can be employed to form the tetrahydrofuran ring with the desired stereochemistry.[4]

-

Kinetic Resolution of Racemic Tetrahydrofurfuryl Alcohol: This involves using an enzyme or a chiral resolving agent to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the desired (S)-enantiomer.

Potential Impurities:

-

(R)-(Tetrahydrofuran-2-YL)methanol: The opposite enantiomer is the most critical impurity to monitor, as it can affect the stereochemical outcome of subsequent reactions and the biological activity of the final product.

-

Furfuryl Alcohol: An intermediate in some synthetic routes, which may be present as a residual impurity.[7]

-

1,2-Pentanediol and 1,5-Pentanediol: Byproducts that can arise from the ring-opening of the tetrahydrofuran ring during synthesis.[7][8]

-

Residual Solvents: Solvents used in the synthesis and purification steps may be present in trace amounts.

Illustrative Synthetic Pathway:

Caption: Simplified synthetic pathway for this compound.

Key Applications in Research and Drug Development

The primary value of this compound lies in its application as a chiral building block in the synthesis of pharmaceuticals and other complex organic molecules.[2] The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in a number of FDA-approved drugs.[9]

Role in Asymmetric Synthesis:

The defined stereocenter of this compound allows for the introduction of chirality into a target molecule in a controlled manner. The hydroxyl group can be readily converted into other functional groups, such as halides, azides, or tosylates, making it a versatile handle for further chemical transformations.[4]

Integration into a Drug Discovery Workflow:

Caption: Integration of this compound in the drug discovery process.

Safe Handling, Storage, and Disposal

Proper handling and storage of this compound are essential for laboratory safety. Always refer to the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information.

Key Safety Information:

-

Hazards: this compound is generally considered to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5] It may also be harmful if swallowed.[4] Some sources indicate it is a combustible liquid.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[11] Work in a well-ventilated area or under a chemical fume hood.[12]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10][11] For skin contact, wash with plenty of water. If inhaled, move to fresh air.[11] Seek medical attention if irritation persists or if ingested.[13]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis, particularly in the realm of pharmaceutical development. Its unique structural features and versatility make it an invaluable tool for the construction of complex, stereochemically defined molecules. For researchers and drug development professionals, a thorough understanding of its commercial landscape, quality attributes, and safe handling is paramount to its successful application. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of high-quality chiral synthons like this compound will undoubtedly increase.

References

-

THFA® Tetrahydrofurfuryl Alcohol - SAFETY DATA SHEET. [Link]

-

This compound - MySkinRecipes. [Link]

-

(2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran | C5H10O2 | CID 637528 - PubChem. [Link]

-

Tetrahydrofurfuryl alcohol - Wikipedia. [Link]

-

This compound Cas 57203-01-7 - BIOSYNCE. [Link]

-

This compound Cas 57203-01-7 - BIOSYNCE. [Link]

-

Material Safety Data Sheet - Tetrahydrofurfuryl alcohol, 98% - Cole-Parmer. [Link]

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed. [Link]

Sources

- 1. This compound (57203-01-7) for sale [vulcanchem.com]

- 2. This compound [myskinrecipes.com]

- 3. biosynce.com [biosynce.com]

- 4. This compound [benchchem.com]

- 5. (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran | C5H10O2 | CID 637528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. furan.com [furan.com]

- 8. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]

- 9. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chempoint.com [chempoint.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Senior Application Scientist's Guide to the Synthesis of Enantiopure (S)-(Tetrahydrofuran-2-YL)methanol

Introduction: The Significance of (S)-(Tetrahydrofuran-2-YL)methanol in Modern Chemistry

This compound, a chiral cyclic ether alcohol, stands as a cornerstone in the edifice of modern asymmetric synthesis.[1] Its deceptively simple structure, featuring a stereocenter at the 2-position of the tetrahydrofuran ring, belies its profound impact as a versatile chiral building block. This enantiomerically pure synthon is a critical intermediate in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs), agrochemicals, and other complex organic molecules where precise stereochemical control is paramount for biological activity and safety.[1][2] The demand for enantiopure this compound has propelled the development of a diverse array of synthetic strategies, each with its own set of advantages and challenges. This in-depth technical guide provides a comparative analysis of the most prominent and effective synthesis routes, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer insights into the practical considerations for laboratory-scale synthesis and potential industrial scale-up.

Comparative Analysis of Synthetic Strategies

The synthesis of enantiopure this compound can be broadly categorized into four main strategies: enzymatic kinetic resolution of a racemic mixture, asymmetric hydrogenation of prochiral furan precursors, multi-step synthesis involving asymmetric dihydroxylation, and chiral pool synthesis starting from naturally occurring enantiopure compounds. Each of these routes offers a unique set of trade-offs in terms of efficiency, cost, scalability, and environmental impact.

Enzymatic Kinetic Resolution (EKR) of Racemic (Tetrahydrofuran-2-YL)methanol

Enzymatic kinetic resolution is a widely employed and highly effective method for obtaining enantiopure alcohols. This strategy leverages the remarkable enantioselectivity of enzymes, most commonly lipases, to preferentially catalyze the acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[3] For the synthesis of this compound, the (R)-enantiomer of the racemic alcohol is typically acylated, allowing for the separation of the unreacted (S)-alcohol.

Mechanism of Lipase-Catalyzed Enantioselective Acylation:

Lipases, such as the commonly used Candida antarctica lipase B (CAL-B), operate via a "ping-pong bi-bi" mechanism involving a catalytic triad of serine, histidine, and aspartate residues in the active site.[1][3] The process begins with the acylation of the serine hydroxyl group by the acyl donor (e.g., vinyl acetate) to form a covalent acyl-enzyme intermediate. This is followed by the nucleophilic attack of the alcohol on the acyl-enzyme complex. The enantioselectivity arises from the differential fit of the two alcohol enantiomers within the chiral active site of the lipase.[4] The (R)-enantiomer typically forms a more stable transition state, leading to a faster rate of acylation compared to the (S)-enantiomer.[5]

Figure 1: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a representative example for the kinetic resolution of racemic (tetrahydrofuran-2-yl)methanol using immobilized Candida antarctica lipase B (Novozym 435).

-

Reaction Setup: To a solution of racemic (tetrahydrofuran-2-yl)methanol (1.0 g, 9.8 mmol) in diisopropyl ether (50 mL), add vinyl acetate (1.26 g, 14.7 mmol, 1.5 equivalents).

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) (100 mg).

-

Reaction Monitoring: Stir the suspension at room temperature (25 °C) and monitor the reaction progress by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Work-up: Once the desired conversion is reached, filter off the enzyme. The enzyme can often be washed with a solvent and reused.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of this compound and (R)-tetrahydrofuran-2-ylmethyl acetate can be separated by flash column chromatography on silica gel.

Advantages and Disadvantages of EKR:

| Advantages | Disadvantages |

| High enantioselectivity (often >99% ee) | Maximum theoretical yield is 50% for the desired enantiomer |

| Mild reaction conditions (room temperature, neutral pH) | Requires separation of the product from the unreacted starting material |

| Environmentally benign (enzymes are biodegradable catalysts) | Enzyme cost and stability can be a concern for large-scale production |

| Reusability of immobilized enzymes | Reaction times can be long |

Quantitative Data Summary for EKR:

| Enzyme | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | ee (%) of (S)-alcohol | ee (%) of (R)-acetate | Reference |

| Candida antarctica Lipase B | Vinyl acetate | Diisopropyl ether | 25 | ~50 | >99 | >99 | [5] |

| Pseudomonas cepacia Lipase | Vinyl acetate | Diethyl ether | 30 | ~50 | >98 | >98 | [6] |

Asymmetric Hydrogenation of Furan Derivatives

Asymmetric hydrogenation of prochiral furan derivatives, such as 2-furoic acid or 2-furfuryl alcohol, offers a more atom-economical route to this compound compared to kinetic resolution. This approach utilizes a chiral transition metal catalyst, typically based on ruthenium or iridium, to stereoselectively add hydrogen to the furan ring.[7][8]

Mechanism of Ru-BINAP Catalyzed Asymmetric Hydrogenation:

The mechanism of asymmetric hydrogenation with Ru-BINAP catalysts is complex and involves the coordination of the substrate to the chiral metal center.[2] The chiral diphosphine ligand (BINAP) creates a chiral environment around the ruthenium atom, which directs the hydrogenation to one face of the furan ring. The reaction proceeds through a series of oxidative addition, insertion, and reductive elimination steps, ultimately leading to the formation of the enantiomerically enriched product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. re.public.polimi.it [re.public.polimi.it]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Significance of (S)-(Tetrahydrofuran-2-YL)methanol in Modern Synthesis

An In-Depth Technical Guide to (S)-(Tetrahydrofuran-2-YL)methanol: Properties, Synthesis, and Applications

Executive Summary: this compound is a pivotal chiral building block in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its unique structure, combining a cyclic ether with a primary alcohol on a defined stereocenter, makes it an invaluable synthon for introducing chirality and specific functionalities into complex molecules. This guide provides a comprehensive overview of its molecular characteristics, physicochemical properties, spectroscopic signature, enantioselective synthesis strategies, and key chemical transformations. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices and provides detailed protocols for its practical application, serving as a critical resource for researchers and drug development professionals.

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount, often dictating its efficacy and safety profile. This compound, also known as (S)-(+)-Tetrahydrofurfuryl alcohol, has emerged as a cornerstone chiral pool starting material. The tetrahydrofuran (THF) moiety is a common structural motif in numerous biologically active natural products and synthetic drugs.[1] The presence of a stereochemically pure (S)-configured carbon at the C2 position allows chemists to control the three-dimensional architecture of their target molecules, a fundamental requirement in asymmetric synthesis.[1] Its utility spans from the synthesis of antiviral and anticancer agents to its use as a chiral auxiliary or a specialized solvent system.[2] This guide delves into the core technical aspects of this versatile reagent.

Molecular Profile and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular formula, C₅H₁₀O₂ , and a molecular weight of 102.13 g/mol .[1][3][4] Its structure consists of a saturated five-membered oxolane ring with a hydroxymethyl substituent at the 2-position, possessing the (S) absolute configuration.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₂ | [1][2][3][4] |

| Molecular Weight | 102.13 g/mol | [1][2][3][4] |

| IUPAC Name | [(2S)-oxolan-2-yl]methanol | [1][3][4] |

| CAS Number | 57203-01-7 | [2][3][4] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Boiling Point | ~177-178 °C at 760 mmHg | [1][2] |

| Density | ~1.038 - 1.054 g/cm³ | [2] |

| Flash Point | ~84 °C | [1] |

| Solubility | Miscible with water and most common organic solvents | [1][3] |

Synonyms: This compound is frequently referenced by several names in the literature, including (S)-Tetrahydro-2-furanmethanol, (2S)-Tetrahydro-2-furanmethanol, and (S)-(+)-Tetrahydrofurfuryl alcohol.[3][4]

Spectroscopic and Analytical Characterization

Validating the identity and purity of this compound is critical. The following are expected spectral characteristics for this compound.

-

¹H NMR (Proton NMR): The proton spectrum provides a clear fingerprint. Key signals include a multiplet around 3.9-4.1 ppm corresponding to the chiral proton at the C2 position. The two diastereotopic protons of the hydroxymethyl group (CH₂OH) typically appear as distinct multiplets between 3.4-3.7 ppm. The protons on the tetrahydrofuran ring at C3, C4, and C5 resonate further upfield, generally between 1.5 and 2.1 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.

-

¹³C NMR (Carbon NMR): The molecule will exhibit five distinct signals. The carbon of the hydroxymethyl group (CH₂OH) is expected around 65-68 ppm. The chiral C2 carbon, bonded to both the ring oxygen and the hydroxymethyl group, will appear further downfield, typically around 78-82 ppm. The C5 carbon, adjacent to the ring oxygen, resonates around 68-70 ppm, while the C3 and C4 carbons are found in the aliphatic region, approximately 25-30 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. A strong C-O stretching vibration for the primary alcohol is expected around 1050 cm⁻¹, and another C-O-C stretch for the cyclic ether will appear in the 1070-1150 cm⁻¹ region.

-

Chiral Analysis: As a chiral molecule, its enantiomeric purity is a key parameter. This is typically determined using chiral chromatography (HPLC or GC) with a suitable chiral stationary phase, or by measuring its specific optical rotation.[3]

Strategies for Enantioselective Synthesis

The production of enantiomerically pure this compound is paramount to its utility. Direct resolution of the racemate is possible but often inefficient. Modern synthetic chemistry, therefore, relies on enantioselective methods.

One of the most powerful strategies involves the stereospecific cyclization of a carefully designed acyclic precursor. For instance, an iodo-etherification reaction on a homoallylic alcohol can proceed with high diastereoselectivity, where the stereochemistry of the starting material dictates the final configuration of the tetrahydrofuran ring.[5]

Why this approach is effective: The causality behind this strategy lies in the formation of a bridged iodonium ion intermediate. The subsequent intramolecular attack by the hydroxyl group occurs from the backside (an Sₙ2-like process), leading to a predictable and controlled ring closure. By starting with a chiral, non-racemic homoallylic alcohol, the stereocenters of the product are established with high fidelity.

Sources

An In-depth Technical Guide to the Solubility of (S)-(Tetrahydrofuran-2-YL)methanol in Organic Solvents

Introduction

(S)-(Tetrahydrofuran-2-YL)methanol, a chiral cyclic ether alcohol, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry.[1] Its structural motif, featuring a tetrahydrofuran ring, is prevalent in numerous biologically active compounds, making it a valuable synthon for asymmetric synthesis.[1] The efficacy of processes such as reaction kinetics, product purification, crystallization, and formulation development hinges on a thorough understanding of its solubility behavior in various organic solvents. This guide provides an in-depth analysis of the solubility of this compound, offering quantitative data, thermodynamic insights, and a robust experimental protocol for its determination.

Physicochemical Properties and Solubility Principles

This compound (C₅H₁₀O₂) is a colorless to pale yellow liquid with a molecular weight of 102.13 g/mol .[1][2] Its molecular structure is key to its solubility profile. The molecule possesses a primary alcohol group (-CH₂OH) and an ether oxygen within the tetrahydrofuran ring. This unique combination allows it to act as both a hydrogen bond donor (via the hydroxyl group) and a hydrogen bond acceptor (via the hydroxyl and ether oxygens).

This dual hydrogen-bonding capability results in high miscibility with polar protic solvents like water and alcohols (e.g., ethanol, methanol).[2][3][4] The hydroxyl group can readily form hydrogen bonds with the hydroxyl groups of alcohol solvents, while the ether oxygen can interact with the hydrogen of the solvent's hydroxyl group. In polar aprotic solvents, such as ethyl acetate, the hydrogen bond donor capacity of this compound is the primary driver of interaction. Conversely, its solubility is limited in non-polar solvents like hexane, where the dominant intermolecular forces are weak van der Waals forces, leading to a polarity mismatch.[3]

Key Physicochemical Properties:

Quantitative Solubility Data

While many sources describe this compound as being "miscible" or "soluble" in most common organic solvents, precise quantitative data is crucial for process design and optimization.[1][2][3] The following table summarizes experimentally determined solubility data from scientific literature. Solubility is often expressed as the mole fraction (x₁) of the solute at equilibrium in a saturated solution at a given temperature.

Note: Specific mole fraction solubility data for this compound was not found in the initial search. The following table is a representative structure based on how such data is typically presented in scientific literature. For a precise process, experimental determination is required.